(E)-N-(4-(2-(1-cyclopropylethylidene)hydrazinecarbonyl)phenyl)propionamide
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Overview
Description
N-(4-{[2-(1-cyclopropylethylidene)hydrazino]carbonyl}phenyl)propanamide is a complex organic compound with the molecular formula C15H19N3O2 This compound is characterized by its unique structure, which includes a cyclopropylethylidene group, a hydrazino group, and a phenylpropanamide moiety
Preparation Methods
The synthesis of N-(4-{[2-(1-cyclopropylethylidene)hydrazino]carbonyl}phenyl)propanamide involves multiple steps, starting with the preparation of the cyclopropylethylidene hydrazine intermediate. This intermediate is then reacted with 4-isocyanatobenzoyl chloride under controlled conditions to form the final product. The reaction typically requires anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to maximize yield and purity.
Chemical Reactions Analysis
N-(4-{[2-(1-cyclopropylethylidene)hydrazino]carbonyl}phenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-{[2-(1-cyclopropylethylidene)hydrazino]carbonyl}phenyl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[2-(1-cyclopropylethylidene)hydrazino]carbonyl}phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N-(4-{[2-(1-cyclopropylethylidene)hydrazino]carbonyl}phenyl)propanamide can be compared with other similar compounds, such as:
- N-(4-{[2-(1-cyclopropylethylidene)hydrazino]carbonyl}phenyl)acetamide
- N-(4-{[2-(1-cyclopropylethylidene)hydrazino]carbonyl}phenyl)butanamide These compounds share similar structural features but differ in their side chains, leading to variations in their chemical and biological properties. The uniqueness of N-(4-{[2-(1-cyclopropylethylidene)hydrazino]carbonyl}phenyl)propanamide lies in its specific combination of functional groups, which confer distinct reactivity and potential applications.
Properties
Molecular Formula |
C15H19N3O2 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-[(E)-1-cyclopropylethylideneamino]-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C15H19N3O2/c1-3-14(19)16-13-8-6-12(7-9-13)15(20)18-17-10(2)11-4-5-11/h6-9,11H,3-5H2,1-2H3,(H,16,19)(H,18,20)/b17-10+ |
InChI Key |
YNPQGCKZJPZABN-LICLKQGHSA-N |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C(\C)/C2CC2 |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NN=C(C)C2CC2 |
Origin of Product |
United States |
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